molecular formula C8H12N2O2 B2775054 methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate CAS No. 79559-08-3

methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate

Cat. No.: B2775054
CAS No.: 79559-08-3
M. Wt: 168.196
InChI Key: LOZLNYYYFRWKPK-UHFFFAOYSA-N
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Description

Methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate is a chemical building block of significant interest in medicinal and organic chemistry. Its structure incorporates the 3,5-dimethylpyrazole moiety, which is widely recognized as a versatile scaffold in the development of biologically active compounds . Researchers value this compound as a key synthetic intermediate for constructing more complex molecules. The 3,5-dimethylpyrazole core has been extensively explored and is known to exhibit a broad spectrum of pharmacological properties, including antibacterial, anticancer, anti-inflammatory, and antioxidant activities . In particular, derivatives similar to this compound have been used as precursors in the synthesis of acetophenone oximes and their subsequent silver complexes, which have demonstrated promising antibacterial efficacy and DNA photo-cleavage activity in scientific studies . By serving as a versatile starting material, this acetate ester enables researchers to access novel compounds for screening against various biological targets and for the development of new functional materials. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(3,5-dimethylpyrazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-6-4-7(2)10(9-6)5-8(11)12-3/h4H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZLNYYYFRWKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate typically involves the alkylation of 3,5-dimethylpyrazole with methyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents (e.g., alkyl halides) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups such as hydroxyl, halogen, or alkyl groups, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceuticals

Methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate serves as a valuable building block in drug discovery. Its structural similarity to other bioactive compounds allows it to be explored for various therapeutic applications.

  • Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that methyl esters of pyrazole derivatives can form metal complexes (e.g., silver or copper) that demonstrate enhanced cytotoxicity against human cancer cell lines . A notable study found that these complexes were more effective than traditional chemotherapeutics like cisplatin .

Agricultural Chemicals

This compound has potential applications in the development of agrochemicals, particularly as a herbicide or fungicide. The pyrazole moiety is known for its biological activity against various pests and pathogens.

  • Pesticidal Activity : this compound has been investigated for its effectiveness in controlling agricultural pests. Research has shown that similar pyrazole-based compounds can inhibit the growth of harmful fungi and insects, suggesting a promising avenue for pest management in sustainable agriculture .

Materials Science

The compound's unique properties enable its use in synthesizing novel materials with specific functionalities.

  • Polymer Chemistry : this compound can be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites.

Case Study 1: Anticancer Complexes

A study conducted on silver complexes derived from this compound demonstrated significant antitumor activity against various cancer cell lines. The mechanism involved targeting thioredoxin reductase, leading to oxidative stress and subsequent apoptosis in cancer cells .

Case Study 2: Agricultural Applications

In field trials, formulations containing pyrazole derivatives demonstrated effective control over fungal pathogens affecting crops such as wheat and corn. These studies highlighted the compound's potential as an eco-friendly alternative to conventional pesticides .

Mechanism of Action

The mechanism of action of methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: A precursor in the synthesis of methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate, it shares the pyrazole core structure but lacks the ester group.

    Methyl (3,5-dimethyl-1H-pyrazol-4-yl)acetate: A structural isomer with the ester group attached at a different position on the pyrazole ring.

    1-Methyl-3,5-dimethylpyrazole: Another derivative with a methyl group at the nitrogen position instead of the ester group.

Uniqueness

Methyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate is unique due to the presence of the ester group at the 1-position of the pyrazole ring, which imparts distinct reactivity and potential applications compared to its analogs. This structural feature allows for diverse chemical modifications and enhances its utility in various research and industrial applications.

Biological Activity

Methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological potential, synthesizing findings from various studies to provide a comprehensive overview of its biological activity.

Overview of Pyrazole Derivatives

Pyrazole derivatives, including this compound, are recognized for their broad spectrum of biological activities. They have been reported to exhibit:

  • Anti-inflammatory properties
  • Antimicrobial and antifungal activities
  • Anticancer effects
  • Neuroprotective effects
  • Analgesic properties

These compounds often serve as scaffolds for drug development due to their ability to interact with various biological targets .

Anti-inflammatory Activity

Research indicates that pyrazole derivatives can significantly inhibit pro-inflammatory cytokines. For instance, a study demonstrated that certain pyrazole compounds exhibited up to 93% inhibition of interleukin-6 (IL-6) at specific concentrations, showcasing their potential as anti-inflammatory agents . this compound has not been extensively studied in isolation but is anticipated to share similar properties given its structural characteristics.

Antimicrobial Properties

The antimicrobial efficacy of pyrazole derivatives has been well-documented. For example, a series of pyrazole compounds were tested against various bacterial strains like E. coli and Bacillus subtilis, demonstrating significant antimicrobial activity . While specific data on this compound is limited, its structural analogs have shown promising results.

Anticancer Activity

Recent studies have highlighted the anticancer potential of silver complexes derived from pyrazole derivatives. These complexes displayed significant cytotoxicity against various cancer cell lines, outperforming traditional chemotherapeutics like cisplatin . The mechanism involved targeting redox homeostasis within cancer cells, leading to apoptosis. Although direct studies on this compound are sparse, its analogs suggest a potential for similar anticancer activity.

Structure-Activity Relationship (SAR)

The biological activity of pyrazoles is heavily influenced by their substituents. The presence of methyl groups at the 3 and 5 positions of the pyrazole ring enhances the compound's lipophilicity and biological interactions . This structural modification is crucial for optimizing the pharmacological profile of pyrazole derivatives.

Case Study 1: Anti-inflammatory Effects

In one study, a novel series of pyrazole derivatives were synthesized and tested for their ability to inhibit TNF-α and IL-6 production in vitro. Compounds exhibiting high inhibitory rates were identified as potential candidates for further development as anti-inflammatory drugs .

Case Study 2: Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial properties of various pyrazole derivatives against standard bacterial strains. Results indicated that certain compounds showed significant inhibition rates comparable to established antibiotics . This underscores the therapeutic potential of this compound in treating infections.

Q & A

Basic: What are the standard synthetic routes for methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate, and what key reaction parameters influence yield?

Answer:
The compound is typically synthesized via a multi-step process involving pyrazole ring formation and subsequent esterification. A common approach involves reacting hydrazine derivatives with β-keto esters to form the pyrazole core, followed by alkylation or acetylation to introduce the methyl ester group . Key parameters affecting yield include:

  • Temperature control : Pyrazole ring cyclization requires precise thermal conditions (e.g., 60–80°C) to avoid side reactions.
  • Catalyst selection : Acidic or basic catalysts (e.g., HCl or K₂CO₃) influence regioselectivity during alkylation.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity for esterification steps.
    For reproducibility, monitor intermediates via TLC and optimize stoichiometry using Design of Experiments (DoE) .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:
Structural elucidation relies on:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at pyrazole C3/C5) and ester linkage confirmation via carbonyl signals (δ ~170 ppm) .
  • X-ray crystallography : Resolves bond angles and torsional strain in the pyrazole-acetate moiety (e.g., N–N bond length ~1.35 Å, confirming aromaticity) .
  • Mass spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of COOCH₃ group at m/z 44) .

Advanced: How can computational methods enhance the design of efficient synthetic pathways for this compound?

Answer:
Computational reaction path searches (e.g., density functional theory, DFT) predict energetically favorable intermediates and transition states, reducing trial-and-error experimentation. For example:

  • Quantum chemical calculations : Identify optimal protonation states during pyrazole cyclization .
  • Machine learning (ML) : Train models on existing pyrazole synthesis data to predict solvent/catalyst combinations for higher yields.
  • Transition state analysis : Simulate steric effects of 3,5-dimethyl substituents on reaction kinetics .
    Integrate these with high-throughput screening to validate computational predictions experimentally .

Advanced: How can researchers address discrepancies in reported biological activities of pyrazole derivatives like this compound?

Answer:
Contradictions in bioactivity data (e.g., antimicrobial vs. inactive results) may arise from:

  • Structural variability : Subtle differences in substituent positions (e.g., ester vs. carboxylic acid derivatives) .
  • Assay conditions : Variations in pH, cell lines, or solvent carriers (e.g., DMSO concentration affecting solubility).
    Resolution strategies :
    • Perform side-by-side bioassays under standardized conditions.
    • Use X-ray crystallography or NMR to confirm batch-to-batch structural consistency.
    • Apply cheminformatics tools (e.g., molecular docking) to correlate substituent effects with target binding .

Basic: What functional groups in this compound dictate its reactivity in further derivatization?

Answer:
The compound’s reactivity is governed by:

  • Pyrazole ring : The N1 position is nucleophilic, enabling alkylation or coordination to metal ions .
  • Ester group : Susceptible to hydrolysis (acid/base-mediated) for carboxylate formation or transesterification .
  • Methyl substituents : Electron-donating groups stabilize the pyrazole ring but may sterically hinder reactions at C3/C5 .

Advanced: What methodologies optimize reaction conditions for scaling up synthesis while maintaining purity?

Answer:
Scale-up challenges include heat dissipation and byproduct accumulation. Solutions involve:

  • Flow chemistry : Continuous reactors improve temperature control and mixing efficiency for pyrazole cyclization .
  • In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate conversion .
  • Design of Experiments (DoE) : Systematically vary parameters (e.g., residence time, catalyst loading) to identify robust conditions .
    Post-synthesis, employ recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) for purification .

Advanced: How do steric and electronic effects of the 3,5-dimethyl groups influence supramolecular interactions in crystal structures?

Answer:
The 3,5-dimethyl groups:

  • Steric effects : Restrict rotational freedom of the acetate moiety, favoring planar conformations in crystal lattices .
  • Electronic effects : Enhance π-π stacking of pyrazole rings, observed in X-ray structures as alternating layers with intermolecular distances of ~3.5 Å .
  • Hydrogen bonding : The ester carbonyl can act as a weak acceptor, forming C–H···O interactions with adjacent methyl groups (bond lengths ~2.8 Å) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:
While specific toxicity data may be limited, general precautions include:

  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors (e.g., from DMF or hydrazine derivatives) .
  • Personal protective equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact.
  • Waste disposal : Neutralize acidic/basic byproducts before disposal, following institutional guidelines for organic solvents .

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